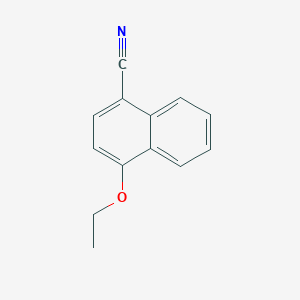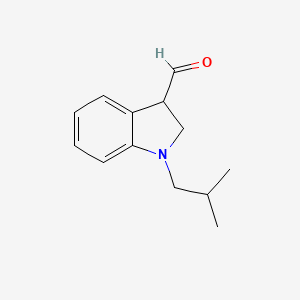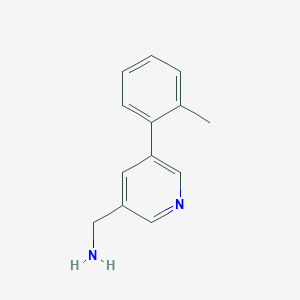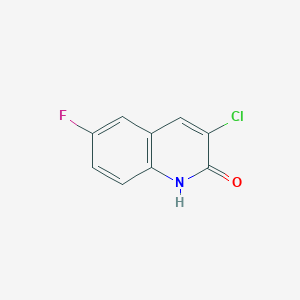
(6-Bromo-4-methylpyridin-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-4-methylpyridin-2-yl)methanol: is a chemical compound with the molecular formula C7H8BrNO and a molecular weight of 202.05 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position, a methyl group at the 4th position, and a hydroxymethyl group at the 2nd position of the pyridine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-4-methylpyridin-2-yl)methanol typically involves the bromination of 4-methylpyridine followed by the introduction of a hydroxymethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The resulting 6-bromo-4-methylpyridine is then subjected to a formylation reaction using formaldehyde and a reducing agent like sodium borohydride to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: (6-Bromo-4-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia in ethanol for amination; Grignard reagents in anhydrous ether for alkylation.
Major Products:
Oxidation: 6-Bromo-4-methylpyridine-2-carboxylic acid.
Reduction: 4-Methylpyridin-2-ylmethanol.
Substitution: 6-Amino-4-methylpyridin-2-ylmethanol or 6-Alkyl-4-methylpyridin-2-ylmethanol.
Scientific Research Applications
Chemistry: (6-Bromo-4-methylpyridin-2-yl)methanol is used as a building block in the synthesis of various heterocyclic compounds. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of brominated pyridine derivatives on cellular processes. It is also employed in the synthesis of biologically active molecules .
Medicine: this compound is investigated for its potential therapeutic applications. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of (6-Bromo-4-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with their active sites. It can also modulate receptor activity by interacting with binding pockets .
Comparison with Similar Compounds
(6-Bromo-pyridin-2-yl)methanol: Similar structure but lacks the methyl group at the 4th position.
(4-Bromo-6-methylpyridin-2-yl)methanol: Similar structure but with the bromine and methyl groups swapped positions.
Uniqueness: (6-Bromo-4-methylpyridin-2-yl)methanol is unique due to the specific positioning of the bromine, methyl, and hydroxymethyl groups on the pyridine ring. This unique arrangement imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C7H8BrNO |
|---|---|
Molecular Weight |
202.05 g/mol |
IUPAC Name |
(6-bromo-4-methylpyridin-2-yl)methanol |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-6(4-10)9-7(8)3-5/h2-3,10H,4H2,1H3 |
InChI Key |
PXJOTRJARGDEES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)Br)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(5-Methyl-6-oxo-5,7-diazaspiro[3.4]octan-8-yl)acetic acid](/img/structure/B11900513.png)

![Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B11900518.png)








![4-(Chloromethyl)-1,2-dimethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11900583.png)
